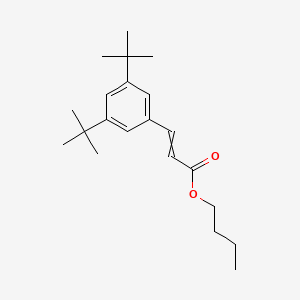
Butyl 3-(3,5-DI-tert-butylphenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 3-(3,5-DI-tert-butylphenyl)prop-2-enoate is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of butyl and tert-butyl groups attached to a phenyl ring, which is further connected to a prop-2-enoate moiety. The compound is of interest in various fields due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-(3,5-DI-tert-butylphenyl)prop-2-enoate typically involves the esterification of 3-(3,5-DI-tert-butylphenyl)prop-2-enoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the large-scale synthesis of the compound with high purity.
化学反応の分析
Types of Reactions
Butyl 3-(3,5-DI-tert-butylphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
科学的研究の応用
Butyl 3-(3,5-DI-tert-butylphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its stability and reactivity.
Industry: Utilized as an additive in polymers to enhance stability and performance.
作用機序
The mechanism of action of Butyl 3-(3,5-DI-tert-butylphenyl)prop-2-enoate involves its interaction with specific molecular targets. The compound’s phenyl ring can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
3,5-Di-tert-butylsalicylaldehyde: Known for its use in the synthesis of salen ligands.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Used as a polymer stabilizer.
3,5-Di-tert-butylcatechol: Employed as a polymerization inhibitor and in the synthesis of enantioselective compounds.
Uniqueness
Butyl 3-(3,5-DI-tert-butylphenyl)prop-2-enoate is unique due to its specific combination of butyl and tert-butyl groups, which confer distinct chemical properties. Its stability and reactivity make it a valuable compound in various applications, distinguishing it from other similar compounds.
特性
CAS番号 |
826990-94-7 |
|---|---|
分子式 |
C21H32O2 |
分子量 |
316.5 g/mol |
IUPAC名 |
butyl 3-(3,5-ditert-butylphenyl)prop-2-enoate |
InChI |
InChI=1S/C21H32O2/c1-8-9-12-23-19(22)11-10-16-13-17(20(2,3)4)15-18(14-16)21(5,6)7/h10-11,13-15H,8-9,12H2,1-7H3 |
InChIキー |
JRTFBFDQKUOFKK-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)C=CC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




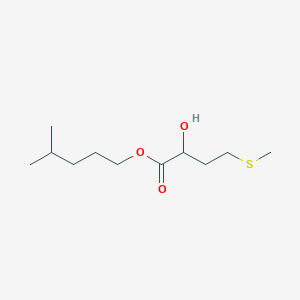
![Acetamide, N-[(1R,2R)-2-[methyl(1-methylethyl)amino]cyclohexyl]-](/img/structure/B14215973.png)
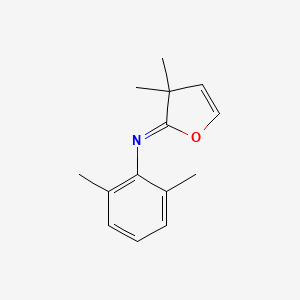

![1-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]pyrrolidin-2-one](/img/structure/B14215986.png)
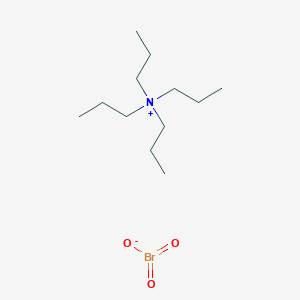
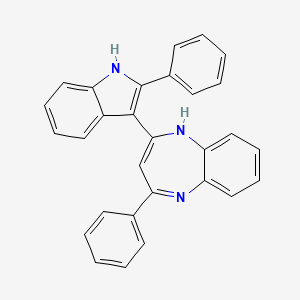


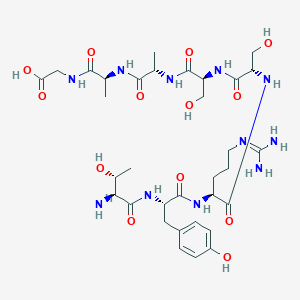
![N-[4-(Dodecyloxy)benzoyl]glycine](/img/structure/B14216005.png)

